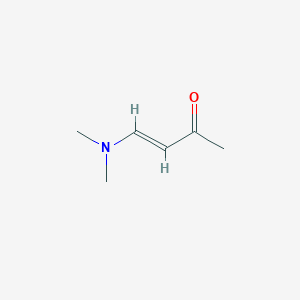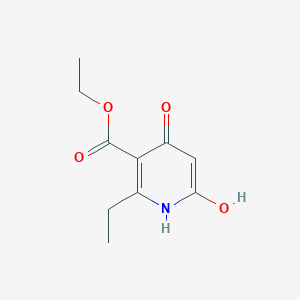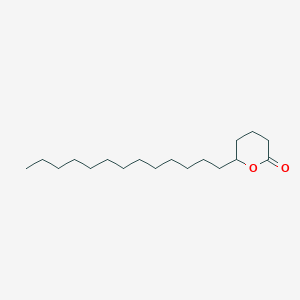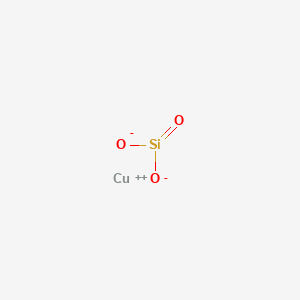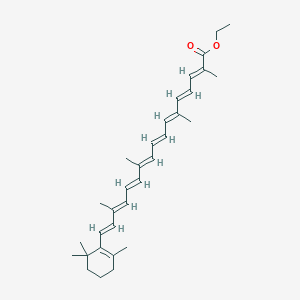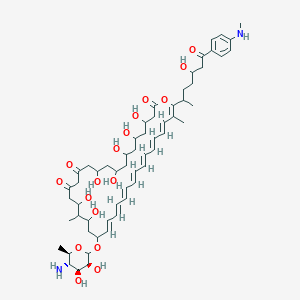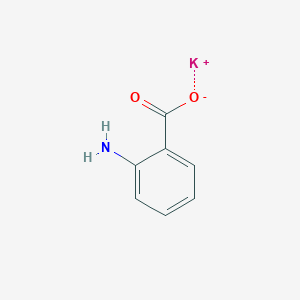
(2,3,5,6-Tetrafluorophenoxy)acetic acid
説明
Synthesis Analysis
The synthesis of (2,3,5,6-Tetrafluorophenoxy)acetic acid derivatives and related compounds has been a subject of scientific research. A notable method involves the room temperature synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, demonstrating an efficient synthesis process without the need for azeotropic drying of fluorine-18, showing over 75% conversion with a significant reduction in synthesis time compared to traditional methods (Basuli et al., 2016).
Molecular Structure Analysis
The molecular structure of perfluorophenoxyacetic acid derivatives, specifically the (2,3,4,5,6-Pentafluorophenoxy)acetic acid and its complexes with silver(I) and mercury(I), have been elucidated using X-ray diffraction. These studies provide insights into the hydrogen-bonded cyclic dimers formed by the acid and the coordination geometry in its metal complexes, showcasing the intricate molecular architecture of these compounds (Mak et al., 1988).
Chemical Reactions and Properties
Research on the chemical reactions and properties of (2,3,5,6-Tetrafluorophenoxy)acetic acid-related compounds has highlighted their reactivity and interaction with various chemical agents. For instance, the electrochemical analysis of tetrafluorotetracyanoquinodimethane and its anions in the presence of trifluoroacetic acid revealed complex redox and acid-base chemistry, illustrating the reactivity of fluorinated compounds in electrochemical environments (Le et al., 2011).
Physical Properties Analysis
The physical properties of (2,3,5,6-Tetrafluorophenoxy)acetic acid and related molecules, such as their crystal structures, have been extensively studied. The crystal and molecular structure of related acetic acid clathrates and complexes provides valuable information on the solid-state properties of these compounds, including their hydrogen bonding patterns and lattice structures (Rizzoli et al., 1982).
Chemical Properties Analysis
The chemical properties of (2,3,5,6-Tetrafluorophenoxy)acetic acid derivatives, such as their reactivity, stability, and interaction with other chemical entities, are critical for understanding their potential applications and behavior in various chemical environments. Studies focusing on the synthesis and reactivity of fluorinated phenols and esters contribute to a deeper understanding of the chemical behavior of these compounds (Tretyakov et al., 2021).
科学的研究の応用
Adsorption Studies for Herbicide Removal : (2,4,5-Trichlorophenoxy)acetic acid, a compound similar in structure to (2,3,5,6-Tetrafluorophenoxy)acetic acid, has been used in adsorption studies. Poly-o-toluidine Zr(IV) phosphate, a nano-composite material, has been shown to be effective in adsorbing this herbicide from aqueous solutions, which could have implications for environmental remediation processes (Khan & Akhtar, 2011).
Fluorographic Detection in Biochemistry : Research involving acetic acid and 2,5-diphenyloxazole has led to the development of a fluorographic method for detecting radioactivity in polyacrylamide gels. This method could potentially be adapted for compounds like (2,3,5,6-Tetrafluorophenoxy)acetic acid in biochemical analyses (Skinner & Griswold, 1983).
Synthesis of Coordination Polymers and Metal-Organic Frameworks : The compound 2,3,5,6-tetrafluoroterephthalic acid, structurally related to (2,3,5,6-Tetrafluorophenoxy)acetic acid, has been synthesized efficiently and used in constructing new coordination polymers and metal-organic frameworks. These materials have potential applications in catalysis, gas storage, and separation technologies (Orthaber et al., 2010).
Maillard Reaction Studies in Food Chemistry : The Maillard reaction, which involves acetic acid, is significant in food chemistry. Studies using isotopic labeling have helped understand the pathways and intermediates involved, providing insights that could be relevant for understanding the behavior of related compounds like (2,3,5,6-Tetrafluorophenoxy)acetic acid in complex reaction systems (Davidek et al., 2006).
Synthesis in Medicinal Chemistry : The synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, a compound related to (2,3,5,6-Tetrafluorophenoxy)acetic acid, has been conducted for use in medical imaging. This demonstrates the potential of fluorinated compounds in developing diagnostic tools (Basuli et al., 2016).
Cancer Risk Assessment : Studies on (2,4,5-Trichlorophenoxy)-acetic acid, structurally similar to (2,3,5,6-Tetrafluorophenoxy)acetic acid, have contributed to understanding the cancer risk associated with certain herbicides, indicating the importance of safety assessments in the use of such compounds (Gandhi, Wandji, & Snedeker, 2000).
Safety And Hazards
“(2,3,5,6-Tetrafluorophenoxy)acetic acid” is classified as a hazardous substance. It is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-(2,3,5,6-tetrafluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-3-1-4(10)7(12)8(6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTODGOOFUJCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OCC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,5,6-Tetrafluorophenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





